ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate
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Overview
Description
ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate is an organic compound that belongs to the class of difluoroacetic acid derivatives This compound is characterized by the presence of a difluoroacetic acid moiety attached to an ethyl ester group and a 4-acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate typically involves the reaction of 4-acetylphenylboronic acid with ethyl 2,2-difluoroacetate in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which are known for their mild and functional group-tolerant reaction conditions . The general reaction scheme is as follows:
Reactants: 4-acetylphenylboronic acid, ethyl 2,2-difluoroacetate
Catalyst: Palladium catalyst (e.g., Pd(PPh3)4)
Base: Potassium carbonate (K2CO3)
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The difluoroacetic acid moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium
Reduction: NaBH4 in methanol or ethanol
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA)
Major Products Formed
Oxidation: 2-(4-Carboxyphenyl)-2,2-difluoroacetic acid ethyl ester
Reduction: 2-(4-(1-Hydroxyethyl)phenyl)-2,2-difluoroacetic acid ethyl ester
Substitution: Corresponding amide or thioester derivatives
Scientific Research Applications
ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The difluoroacetic acid moiety can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, including enzyme inhibition and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-2,2-difluoroacetic acid ethyl ester
- 2-(4-Methoxyphenyl)-2,2-difluoroacetic acid ethyl ester
- 2-(4-Chlorophenyl)-2,2-difluoroacetic acid ethyl ester
Uniqueness
ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The acetyl group can undergo various chemical transformations, making this compound versatile for synthetic and research applications.
Properties
Molecular Formula |
C12H12F2O3 |
---|---|
Molecular Weight |
242.22 g/mol |
IUPAC Name |
ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate |
InChI |
InChI=1S/C12H12F2O3/c1-3-17-11(16)12(13,14)10-6-4-9(5-7-10)8(2)15/h4-7H,3H2,1-2H3 |
InChI Key |
XINOEUGWELQQPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C(=O)C)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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